n-Chloroaniline

Physical organic chemistry Reaction mechanism Linear free energy relationships

N-Chloroaniline (CAS 24613-03-4) is an N-chlorinated aromatic amine in which the chlorine atom is bonded directly to the amino nitrogen rather than to the benzene ring. This structural feature fundamentally distinguishes it from the more common ring-substituted chloroaniline isomers (2-, 3-, and 4-chloroaniline).

Molecular Formula C6H6ClN
Molecular Weight 127.57 g/mol
CAS No. 24613-03-4
Cat. No. B8805043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Chloroaniline
CAS24613-03-4
Molecular FormulaC6H6ClN
Molecular Weight127.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCl
InChIInChI=1S/C6H6ClN/c7-8-6-4-2-1-3-5-6/h1-5,8H
InChIKeyKUDPGZONDFORKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Chloroaniline (CAS 24613-03-4) — A Distinct N-Chlorinated Aromatic Amine for Specialized Synthesis and Mechanistic Studies


N-Chloroaniline (CAS 24613-03-4) is an N-chlorinated aromatic amine in which the chlorine atom is bonded directly to the amino nitrogen rather than to the benzene ring . This structural feature fundamentally distinguishes it from the more common ring-substituted chloroaniline isomers (2-, 3-, and 4-chloroaniline). The compound possesses a molecular formula of C6H6ClN, a molecular weight of 127.57 g/mol, and is characterized by predicted physicochemical properties including a melting point of 70–73 °C, a boiling point of 173.0 ± 23.0 °C (at 760 mmHg), a density of 1.229 ± 0.06 g/cm³, and a calculated pKa of -0.35 ± 0.38 . Unlike its C-chlorinated isomers, N-chloroaniline serves as a reactive N-chloro intermediate in organic synthesis and as a model substrate for mechanistic investigations of N-chlorination reactions [1].

Why N-Chloroaniline Cannot Be Substituted with C-Chloroaniline Isomers in N-Chlorination and Electrophilic Transfer Reactions


The substitution of N-chloroaniline with its more widely available C-chlorinated isomers (e.g., 2-, 3-, or 4-chloroaniline) is chemically infeasible in applications that exploit the unique N–Cl bond. The N–Cl bond imparts a fundamentally different reactivity profile, enabling N-chloroaniline to act as an electrophilic chlorine donor or as an intermediate in N-chlorination cascades—a capacity entirely absent in ring‑chlorinated analogs [1]. Mechanistically, the formation of N-chloroaniline from aniline and chloramine‑T proceeds via a distinct equilibrium complex, and the overall reaction exhibits a Hammett ρ value of –0.976, signifying a pronounced sensitivity to electronic substituent effects that is not relevant to the formation or behavior of C-chloroanilines [2]. Furthermore, the predicted physicochemical properties of N-chloroaniline (e.g., lower boiling point, higher vapor pressure) differ substantially from those of its isomers, precluding direct material interchange in processes governed by volatility or partitioning . Therefore, any attempt to substitute an N-chloroaniline with a C-chloroaniline would lead to complete loss of the desired reactivity, altered physical behavior, and incompatible process outcomes.

Quantitative Differentiation of N-Chloroaniline from C-Chloroaniline Isomers: Kinetic, Physicochemical, and Reactivity Evidence


Hammett Reaction Constant (ρ = –0.976) for N-Chloroaniline Formation Confirms Distinct Electronic Sensitivity Compared to Ring Chlorination

In the reaction of substituted anilines with chloramine‑T to form N-chloroanilines, the Hammett reaction constant (ρ) was determined to be –0.976 [1]. This negative ρ value indicates that electron-donating substituents on the aniline ring accelerate the formation of the N–Cl bond, a behavior consistent with the development of positive charge on nitrogen during the rate-determining step [1]. In contrast, electrophilic aromatic chlorination (which yields C-chloroanilines) typically exhibits positive ρ values, reflecting an entirely different transition state and substituent sensitivity.

Physical organic chemistry Reaction mechanism Linear free energy relationships

Boiling Point Differential: N-Chloroaniline (173.0 °C) vs. 4-Chloroaniline (208.8 °C) Dictates Separation and Volatility Profiles

Predicted boiling point data reveal a substantial difference between N-chloroaniline and the most commonly encountered ring-chlorinated isomer, 4-chloroaniline. N-Chloroaniline exhibits a predicted boiling point of 173.0 ± 23.0 °C at 760 mmHg , whereas 4-chloroaniline boils at 208.8 °C . This ~36 °C disparity translates into markedly different vapor pressure and distillation behavior, which must be accounted for in purification protocols and reactor design.

Physicochemical characterization Separation science Process engineering

Vapor Pressure Contrast: N-Chloroaniline (1.3 mmHg) vs. 4-Chloroaniline (0.2 mmHg) Impacts Airborne Exposure and Handling Protocols

Predicted vapor pressure at 25 °C differs by approximately one order of magnitude: N-chloroaniline has a predicted vapor pressure of 1.3 ± 0.3 mmHg , while 4-chloroaniline exhibits a reported vapor pressure of 0.209 mmHg . This 6‑fold difference in volatility has direct implications for inhalation exposure risk, containment requirements, and environmental dispersion modeling.

Environmental fate Occupational safety Volatility

Acidity (pKa) Inversion: N-Chloroaniline (pKa –0.35) vs. Aniline (pKa 4.6) and 4-Chloroaniline (pKa 4.0) Alters Protonation State and Reactivity in Aqueous Media

The predicted pKa of N-chloroaniline is –0.35 ± 0.38 , indicating that the N-chloro derivative is fully deprotonated under neutral and basic aqueous conditions. In stark contrast, aniline has a pKa of 4.6 [1] and 4-chloroaniline a pKa of approximately 4.0 [2], meaning these amines exist predominantly in their protonated (ammonium) form at physiological or slightly acidic pH. This shift of >4 pKa units fundamentally alters the speciation and nucleophilicity of the nitrogen center.

Acid-base chemistry Reaction medium optimization Protonation equilibrium

Environmental Persistence Indicator: Anaerobic Biodegradation Probability for N-Chloroaniline (0.577) vs. 4-Chloroaniline (0.511) Suggests Slightly Enhanced Biodegradability

The anaerobic biodegradation probability predicted by the BIOWIN7 model (EPI Suite) provides a quantitative measure of a compound's likelihood to undergo microbial degradation under anaerobic conditions. N-Chloroaniline yields a probability value of 0.5771 , whereas 4-chloroaniline gives a value of 0.511 . Although both values fall within the same broad classification, the ~13% higher relative probability for N-chloroaniline may influence remediation strategy selection and environmental risk assessment.

Environmental fate Biodegradation QSAR

High-Value Application Scenarios for N-Chloroaniline Driven by Its Unique N–Cl Bond and Physicochemical Profile


Mechanistic Studies of N-Chlorination and Electrophilic Chlorine Transfer

The well-defined kinetic parameters for N-chloroaniline formation, including the Hammett ρ of –0.976 [1], make this compound an ideal model substrate for investigating the mechanisms of N‑chlorination reactions. Researchers can exploit the predictable electronic substituent effects to probe transition‑state structure and to benchmark computational models of N–Cl bond formation [1].

Synthesis of N-Chloro Derivatives as Reactive Intermediates

N-Chloroaniline serves as a direct precursor to a variety of N‑chloro amines, which are valuable intermediates in the synthesis of nitrogen‑containing heterocycles, sulfonamides, and hydrazine derivatives. The unique N–Cl bond permits selective chlorine transfer under mild conditions, enabling transformations that are inaccessible with C‑chloroanilines [1].

Environmental Fate Modeling and Remediation Strategy Development

The contrasting vapor pressure (1.3 mmHg vs. 0.209 mmHg) and anaerobic biodegradation probability (0.577 vs. 0.511) between N-chloroaniline and 4‑chloroaniline inform the design of containment and remediation strategies. The higher volatility of N‑chloroaniline demands enhanced vapor capture during storage and use, while the modestly higher predicted biodegradability may favor biological treatment options in wastewater management [REFS-2, REFS-3].

Separation Science and Analytical Method Development

The substantial boiling point difference (173.0 °C vs. 208.8 °C) and distinct acid‑base behavior (pKa –0.35 vs. 4.0) between N‑chloroaniline and C‑chloroaniline isomers provide a clear basis for chromatographic or distillation‑based separation. These quantitative differences enable the development of robust analytical methods for quantifying N‑chloroaniline in complex matrices and for verifying the purity of commercial samples [REFS-2, REFS-4].

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